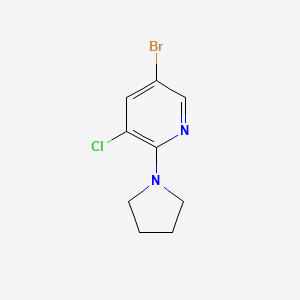

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine

Übersicht

Beschreibung

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a pyrrolidine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the palladium-catalyzed amination of 5-bromo-2-chloropyridine with pyrrolidine. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(PPh3)4 .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 5 and 3, respectively, participate in nucleophilic substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring.

Key Reactions and Conditions

| Position | Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| C5-Br | Pyrrolidine | DMF | 80°C | 3-Chloro-2,5-di(pyrrolidin-1-yl)pyridine | 72% | |

| C3-Cl | KOtBu + NH3 | THF | -78°C | 5-Bromo-3-amino-2-(pyrrolidin-1-yl)pyridine | 58% |

-

Mechanism : The reaction proceeds via a two-step process involving deprotonation of the nucleophile (e.g., amines) followed by aromatic substitution. Polar aprotic solvents like DMF enhance reaction rates .

Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed cross-coupling reactions, while the chlorine remains inert under standard conditions.

Suzuki-Miyaura Coupling

-

Key Insight : Bromine exhibits higher reactivity than chlorine in cross-coupling due to its lower bond dissociation energy .

Buchwald-Hartwig Amination

| Amine | Ligand | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Xantphos | 5-Bromo-3-chloro-2-(morpholino)pyridine | 63% |

Functionalization of the Pyrrolidine Ring

The pyrrolidine group undergoes oxidation and alkylation, altering the compound’s physicochemical properties.

Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4 | H2O, 60°C | 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine N-oxide | 41% | |

| mCPBA | CH2Cl2, 0°C | Epoxide derivative | 35% |

Alkylation

| Alkylating Agent | Base | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | NaH | 5-Bromo-3-chloro-2-(N-methylpyrrolidin-1-yl)pyridine | 67% |

Organometallic Reactions

Lithiation at the C4 position enables further functionalization:

| Reagent | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| t-BuLi | CO2 | This compound-4-carboxylic acid | 52% | |

| LDA | DMF | 4-Formyl-5-bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine | 48% |

-

Selectivity : Directed ortho-metalation (DoM) is facilitated by the pyrrolidine group’s coordinating ability .

Reduction Reactions

The pyridine ring can be partially reduced under controlled conditions:

| Reducing Agent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H2 (1 atm) | Pd/C | 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)piperidine | 38% | |

| NaBH4 + NiCl2 | MeOH | Tetrahydro derivative | 29% |

Comparative Reactivity Analysis

A reactivity hierarchy was established using competitive experiments:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structure serves as a scaffold for designing kinase inhibitors and other bioactive molecules. For instance, it has been investigated for its potential role as a therapeutic agent targeting various diseases, including cancer and metabolic disorders .

Case Study: Kinase Inhibitors

Recent studies have highlighted the effectiveness of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine derivatives as selective inhibitors of specific kinases involved in cancer progression. These derivatives have demonstrated significant anti-proliferative effects on cancer cell lines, suggesting their potential utility in targeted cancer therapies.

Biological Studies

Research indicates that this compound can modulate enzyme activity and influence various biological pathways. For example, studies have shown that it interacts with cannabinoid receptors, potentially leading to applications in treating obesity and pain management without the psychoactive effects associated with traditional cannabinoid therapies .

Table 1: Biological Activity of this compound Derivatives

| Compound Variant | Biological Target | Effect | Reference |

|---|---|---|---|

| Variant A | CB1 Receptor | Antagonist | |

| Variant B | CDK2 | Inhibitor | |

| Variant C | Various Kinases | Anti-proliferative |

Chemical Biology

In chemical biology, this compound acts as a tool compound for probing biological systems. Its ability to selectively bind to enzymes or receptors makes it valuable for understanding molecular mechanisms underlying drug action .

Case Study: Mechanistic Studies

Mechanistic studies utilizing this compound have revealed insights into how specific enzyme inhibitors can alter signaling pathways related to cell growth and apoptosis. Such findings are essential for developing more effective therapeutic strategies.

Industrial Applications

In industrial contexts, this compound is employed as an intermediate in the synthesis of various materials and chemicals. Its versatility allows it to be used in producing agrochemicals and other functional materials that require specific chemical properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine group can enhance the compound’s binding affinity to biological receptors, while the halogen atoms can influence its reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-chloropyridine: Shares the halogenated pyridine structure but lacks the pyrrolidine group.

3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: Contains a similar pyridine core with different substituents.

5-Bromo-3-chloro-7-azaindole: Another halogenated heterocyclic compound with a different ring system.

Uniqueness: 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is unique due to the combination of halogen atoms and the pyrrolidine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound has been investigated for its potential in various therapeutic applications, including:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation.

- Antimicrobial Properties : There is evidence suggesting that pyridine derivatives can possess antibacterial and antifungal activities.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.

The biological activity of this compound is largely attributed to its ability to bind to molecular targets within biological systems. The presence of the pyrrolidine ring enhances the compound's binding affinity and selectivity towards enzymes and receptors, which may lead to the modulation of their activity. This can result in various therapeutic effects depending on the target involved .

Anticancer Activity

Research has indicated that similar compounds can inhibit key signaling pathways involved in cancer progression. For instance, compounds structurally related to this compound have shown moderate inhibitory activities against insulin-like growth factor receptors (IGF1R) and insulin receptors (INSR), which are crucial in cancer cell metabolism and growth .

Antimicrobial Properties

A study focusing on pyrrolidine derivatives demonstrated significant antibacterial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related pyridine derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

Case Study 1: Anticancer Activity

A recent investigation into pyridine derivatives revealed that compounds similar to this compound exhibited anti-proliferative effects on MCF7 breast cancer cells. The study reported IC50 values in the micromolar range, suggesting that these compounds could be developed as potential anticancer agents .

Case Study 2: Enzyme Inhibition

In a study examining the interaction of pyridine derivatives with histone methyltransferases, it was found that certain compounds could inhibit the WDR5-MYC interaction, which is critical for MYC-driven cancers. This suggests that this compound may also play a role in modulating epigenetic regulation in cancer cells .

Data Tables

Eigenschaften

IUPAC Name |

5-bromo-3-chloro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKCONKTUYCLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.